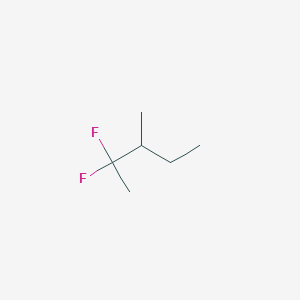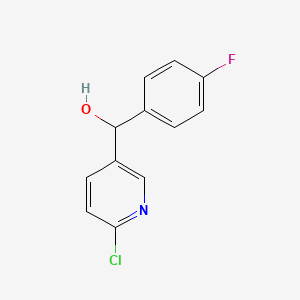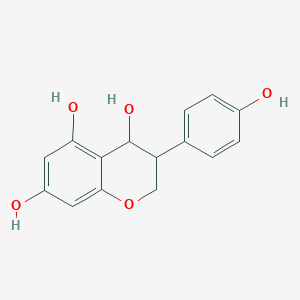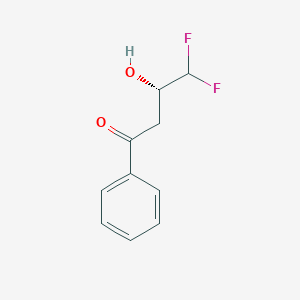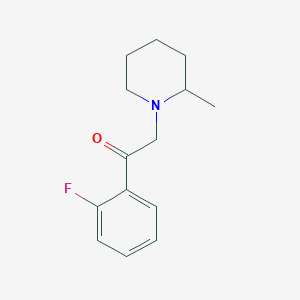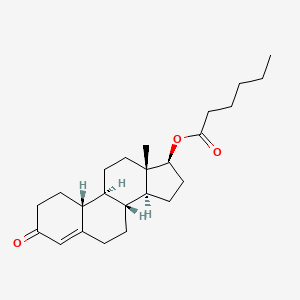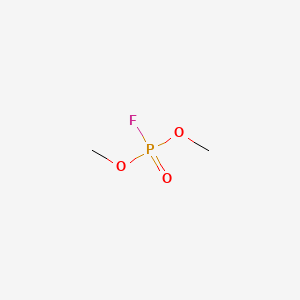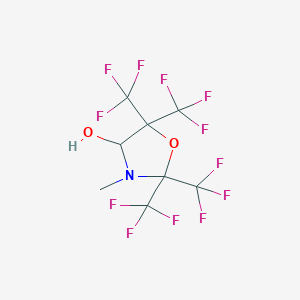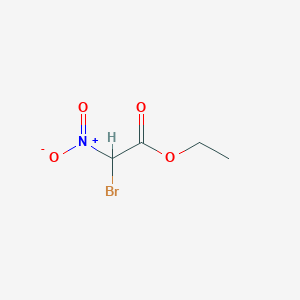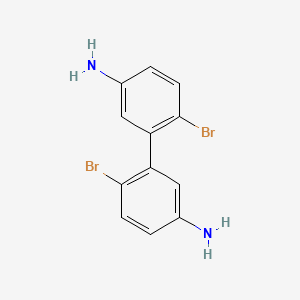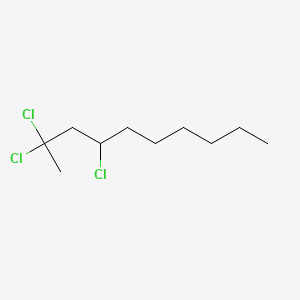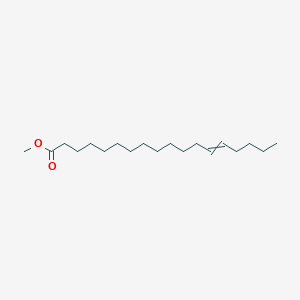
Methyl 13-octadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a monounsaturated fatty acid ester commonly found in various natural sources, including cod liver oil . This compound is characterized by its long hydrocarbon chain and a single double bond located at the 13th carbon atom from the methyl end.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 13-octadecenoate can be synthesized through the esterification of 13-octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, this compound is often produced from natural oils and fats through transesterification. This process involves reacting triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide, to yield fatty acid methyl esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 13-octadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and hydroperoxides.
Reduction: It can be reduced to form saturated fatty acid esters.
Substitution: It can undergo substitution reactions at the double bond position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 13-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antiprotozoal properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of methyl 13-octadecenoate involves its incorporation into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th carbons.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness
Methyl 13-octadecenoate is unique due to its specific double bond position at the 13th carbon, which imparts distinct chemical and physical properties compared to other fatty acid methyl esters. This unique structure influences its reactivity and applications in various fields .
Properties
CAS No. |
42199-38-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl octadec-13-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3 |
InChI Key |
OPLQDSJPOHPOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


